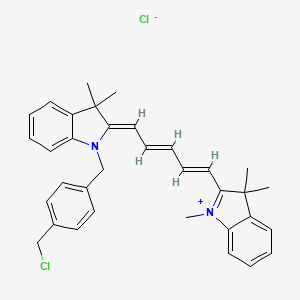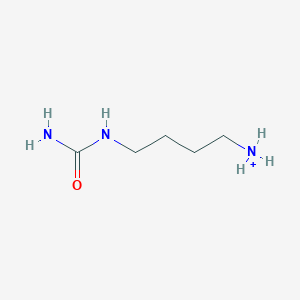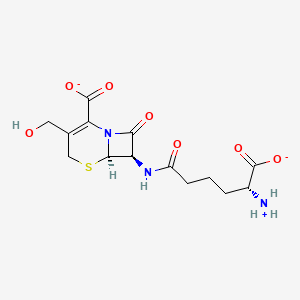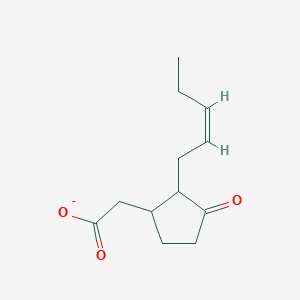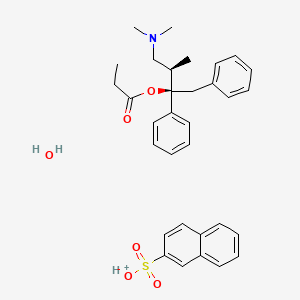
(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Levopropoxyphene napsylate is a hydrate. It contains a levopropoxyphene.
A propionate derivative that is used to suppress coughing.
科学的研究の応用
Stereochemical Specificity in Enzymatic Processes
Research shows that the stereochemistry of benzylic alcohols, such as (1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid, plays a significant role in the specificity of enzyme reactions. For example, in a study by Rao and Duffel (1991), the configuration of the benzylic carbon bearing the hydroxyl group determined whether benzylic alcohols were substrates or inhibitors of rat hepatic aryl sulfotransferase IV. This highlights the importance of stereochemistry in biochemical processes and drug development (Rao & Duffel, 1991).
Synthesis Techniques
The compound is also relevant in synthesis techniques. For instance, Enders, Berg, and Jandeleit (2003) discussed the synthesis of similar compounds via a Horner-Wadsworth-Emmons Reaction, emphasizing the role of such compounds in organic synthesis processes. This type of reaction is critical in the construction of complex organic molecules, underpinning much of modern synthetic organic chemistry (Enders, Berg, & Jandeleit, 2003).
Fluorescent Probes in Chemical Analysis
Furthermore, compounds with similar structures have been used in the development of fluorescent probes for detecting carbonyl compounds in water samples. For example, Houdier et al. (2000) used a related compound as a molecular probe for trace measurement of carbonyl compounds, demonstrating its utility in environmental monitoring and analytical chemistry (Houdier, Perrier, Defrancq, & Legrand, 2000).
Photophysical Studies
In photophysical studies, similar compounds have been used as probes. Moreno Cerezo et al. (2001) investigated the photophysical behavior of such probes in various solvents, providing insights into solvent effects on molecular properties. This research is vital in understanding how molecular structures interact with light and their applications in fields like material science and photophysics (Moreno Cerezo, Corrales Rocafort, Sevilla Sierra, Garcia-Blanco, Oliva, & Catalán Sierra, 2001).
Medical Imaging Applications
Finally, similar compounds have been explored in medical imaging. Basuli et al. (2012) synthesized a fluorine-18-radiolabeled analog of a related compound for positron emission tomography studies, highlighting its potential in medical diagnostics and imaging (Basuli, Wu, Shi, Teng, Li, Sulima, Bate, Young, McMillan, & Griffiths, 2012).
特性
分子式 |
C32H39NO6S |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;hydron;naphthalene-2-sulfonate;hydrate |
InChI |
InChI=1S/C22H29NO2.C10H8O3S.H2O/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13);1H2/t18-,22-;;/m1../s1 |
InChIキー |
GBKONKCASNNUQD-VMJMSTHCSA-N |
異性体SMILES |
[H+].CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O |
正規SMILES |
[H+].CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].O |
同義語 |
(1R,2R)-1-benzyl-3-(dimethylamino)-2-methyl-1-phenylpropyl propanoate naphtalene-2-sulfonic acid (1R,2S)-1-Benzyl-3-dimethylamino-2-methyl-1-phenylpropyl propionate naphthalene-2-sulphonate monohydrate Hydrate, Levopropoxyphene 2-naphthalenesulfonate Hydrate, Levopropoxyphene Napsylate Levopropoxyphene Levopropoxyphene 2 naphthalenesulfonate Hydrate Levopropoxyphene 2-naphthalenesulfonate Hydrate Levopropoxyphene Napsylate Levopropoxyphene Napsylate Hydrate Napsylate Hydrate, Levopropoxyphene Napsylate, Levopropoxyphene Propoxyphene Hydrochloride, (R*,S*)-(+-)-Isomer Propoxyphene, (R*,S*)-(+-)-Isomer Propoxyphene, (R-(R*,S*))-Isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



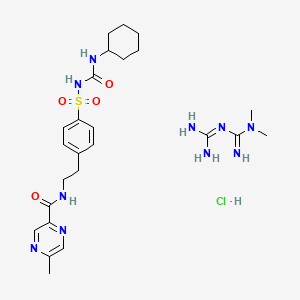


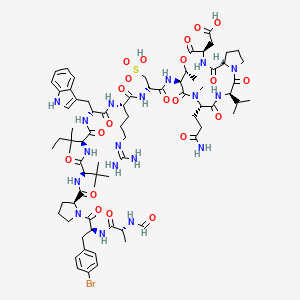
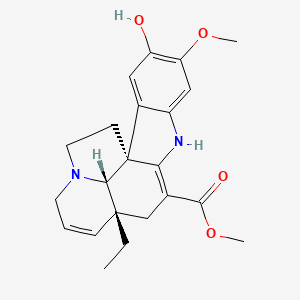

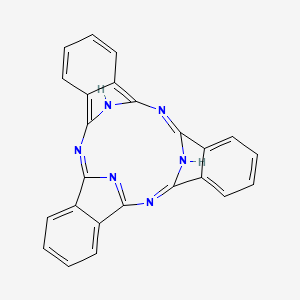

![(2S)-2-[(2R,5S,6S)-6-[(2E,4S,6E)-4-ethyl-6-methyl-5-oxoocta-2,6-dien-2-yl]-2-hydroxy-5-methyloxan-2-yl]-2-hydroxy-N-[(3R,6S,9R,16S,17S,20R,23S)-7-hydroxy-20-[(1S)-1-hydroxyethyl]-6-(methoxymethyl)-3,4-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]butanamide](/img/structure/B1262681.png)
